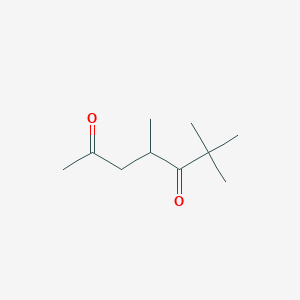
4,6,6-Trimethylheptane-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6,6-Trimethylheptane-2,5-dione is an organic compound with the molecular formula C10H18O2. It is a branched alkane with two ketone functional groups located at the second and fifth carbon atoms. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,6-Trimethylheptane-2,5-dione can be achieved through several methods. One common approach involves the reaction of 4-bromo-2,2-dimethylbutane with tert-butyllithium, followed by the addition of acetone . This method requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to produce this compound at a commercial scale .
Análisis De Reacciones Químicas
Types of Reactions
4,6,6-Trimethylheptane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols .
Aplicaciones Científicas De Investigación
4,6,6-Trimethylheptane-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Mecanismo De Acción
The mechanism of action of 4,6,6-Trimethylheptane-2,5-dione involves its interaction with molecular targets through its ketone functional groups. These groups can form hydrogen bonds and participate in nucleophilic addition reactions, making the compound reactive towards various biological and chemical entities. The pathways involved in its action depend on the specific context of its use, such as in chemical synthesis or biological interactions .
Comparación Con Compuestos Similares
4,6,6-Trimethylheptane-2,5-dione can be compared with other similar compounds, such as:
Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione): Both compounds have ketone functional groups, but Meldrum’s acid has a heterocyclic core, making it structurally distinct.
4-Methylheptane-2,6-dione: This compound is similar in having ketone groups but differs in the position and number of methyl groups.
The uniqueness of this compound lies in its specific branching and functional group arrangement, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
93370-94-6 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
4,6,6-trimethylheptane-2,5-dione |
InChI |
InChI=1S/C10H18O2/c1-7(6-8(2)11)9(12)10(3,4)5/h7H,6H2,1-5H3 |
Clave InChI |
OMYCXRGQFVHFEO-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)C)C(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















